molecular formula C11H18Cl3N3 B1452084 5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride CAS No. 1210682-18-0

5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride

Cat. No.: B1452084
CAS No.: 1210682-18-0
M. Wt: 298.6 g/mol
InChI Key: WTZBJJRGEWMWJF-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl3N3 and a molecular weight of 298.64 g/mol . This compound is primarily used in research settings and is known for its applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in proteomics research to study protein interactions and functions . The compound’s ability to bind to specific proteins and enzymes makes it a useful tool for understanding complex biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target molecule . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, affecting processes such as energy production and biosynthesis . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. These distribution patterns are critical for understanding the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects . Targeting signals and post-translational modifications are essential for this localization, ensuring that the compound reaches its intended site of action. Understanding these localization mechanisms is crucial for elucidating the compound’s overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride typically involves the reaction of 5-chloro-2-nitroaniline with 4-methylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride is used in a variety of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride is unique due to its specific combination of a chloro-substituted aniline and a methylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for targeted research applications .

Properties

IUPAC Name

5-chloro-2-(4-methylpiperazin-1-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13;;/h2-3,8H,4-7,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZBJJRGEWMWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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